ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure, substituted with a benzenesulfonyl group, a chlorine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
The introduction of the benzenesulfonyl group is often accomplished via sulfonylation reactions, where the pyrrolo[3,2-b]pyridine intermediate is treated with benzenesulfonyl chloride in the presence of a base like triethylamine. The chlorination at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Finally, the esterification to introduce the ethyl ester group is typically carried out using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups involved. For example, the benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Oxidized derivatives of the benzenesulfonyl group.
Reduction Products: Reduced forms of the benzenesulfonyl group or other reducible functional groups.
Hydrolysis Products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as a pharmacophore, interacting with specific amino acid residues in the active site of enzymes. The chlorine atom and the pyrrolo[3,2-b]pyridine core can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its solubility and pharmacokinetics.
Ethyl 1-(benzenesulfonyl)-5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Substituted with a bromine atom instead of chlorine, which can influence its chemical reactivity and biological interactions.
Uniqueness
This compound is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the chlorine atom can enhance its reactivity in substitution reactions, while the benzenesulfonyl group can provide specific interactions in biological systems.
Properties
CAS No. |
209286-86-2 |
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Molecular Formula |
C16H13ClN2O4S |
Molecular Weight |
364.8 |
Purity |
95 |
Origin of Product |
United States |
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